molecular formula C14H10S4 B1353526 Diphenyldithioperoxyanhydride CAS No. 5873-93-8

Diphenyldithioperoxyanhydride

Cat. No.: B1353526
CAS No.: 5873-93-8
M. Wt: 306.5 g/mol
InChI Key: LWGLGSPYKZTZBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyldithioperoxyanhydride can be synthesized through the reaction of thiobenzoyl chloride with sodium sulfide in the presence of a suitable solvent . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

benzenecarbonothioylsulfanyl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGLGSPYKZTZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)SSC(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337694
Record name Bis(phenylthioxomethyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5873-93-8
Record name Bis(phenylthioxomethyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(thiobenzoyl) Disulfide
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Synthesis routes and methods I

Procedure details

Potassium ferricyanide (III) (32.93 g) was dissolved in deionized water (500.0 mL). Sodium dithiobenzoate solution (350.0 mL) was transferred to a 1 L conical flask equipped with a magnetic stir bar. Potassium ferricyanide solution was added drop wise to the sodium dithiobenzoate via an addition funnel over a period of one hour under vigorous stirring. The red precipitate was filtered and washed with deionized water until the washings become colorless. The solid was dried in vacuum at room temperature overnight; the product was recrystallized from ethanol.
Quantity
350 mL
Type
reactant
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500 mL
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solvent
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32.93 g
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catalyst
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Synthesis routes and methods II

Procedure details

An aqueous solution of iodine (1.0 N, 100 mL) was added dropwise to a stirred aqueous solution of dithiobenzoic acid sodium salt (0.1 mol in 100 mL of water) at room temperature over 15 minutes. Diethyl ether (100 mL) was added, the organic layer separated and washed twice with water, dried (Na2SO4), filtered and concentrated in vacuo. Di(thiobenzoyl)disulfide (7.5 g, 50%) was obtained after recrystallization from hot ethanol, m.p. 89-91° C. [lit(Houben, Chem, Ber., 39, 3219-3233, (1906). m.p. 92.5° C.]. 1H-nmr (CDCl3) δ (ppm) 7.44 (m, 4H, meta-ArH); 7.62 (m, 2H, para-ArH) and 8.11 (m, 4H, ortho-ArH).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The title compound was prepared by oxidizing an aqueous solution of dithiobenzoic acid sodium salt with a mild oxidizing agent, e.g. an aqueous solution of iodine.
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Synthesis routes and methods IV

Procedure details

100 ml of a sodium salt solution of dithiobenzoic acid (0.15 mol) were added by drops to an 80 not iodine aqueous solution (0.1 mol) over 1 hour. After completing the reaction, the obtained product was dissolved in an organic solvent of tetrahydrofurane (THF) and washed with distillated water twice and dried over magnesium sulfate (MgSO4). The organic solvent was removed by vacuum evaporation. It was then recrystalized in ethanol to obtain dithiobenzoyl disulfide.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
iodine aqueous
Quantity
0.1 mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyldithioperoxyanhydride
Reactant of Route 2
Reactant of Route 2
Diphenyldithioperoxyanhydride
Reactant of Route 3
Diphenyldithioperoxyanhydride
Reactant of Route 4
Reactant of Route 4
Diphenyldithioperoxyanhydride
Reactant of Route 5
Diphenyldithioperoxyanhydride
Reactant of Route 6
Diphenyldithioperoxyanhydride

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